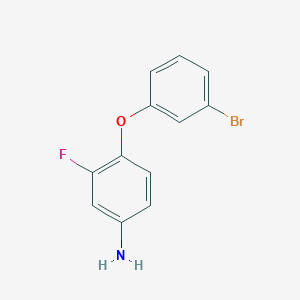![molecular formula C12H21N3S B1438628 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine CAS No. 1094661-15-0](/img/structure/B1438628.png)
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine
概要
説明
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety
科学的研究の応用
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
将来の方向性
While specific future directions for “1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine” are not available, research into similar compounds continues to be an active area of study. For instance, the tbta ligand binds to the Co (II) centers through the three triazole nitrogen donor atoms in a facial form, with the Co–N (amine) distance of 2.494 (2) Å acting as a capping bond to the octahedron . This suggests potential applications in coordination chemistry and catalysis.
作用機序
Target of Action
It is known that thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a way that influences various biological activities . The interaction often results in changes at the molecular level that can lead to the observed biological effects.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
生化学分析
Biochemical Properties
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which can affect enzyme binding and activity . The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their function . These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, which are crucial for cell signaling . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . These effects underscore the compound’s potential impact on cell function and health.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The thiazole ring can bind to specific sites on enzymes, either inhibiting or activating their activity . The piperazine moiety can interact with neurotransmitter receptors, potentially altering their signaling pathways . These binding interactions and subsequent changes in enzyme activity and gene expression form the basis of the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and potential toxicity . These dosage-dependent effects underscore the importance of careful dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . For instance, the compound may affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby influencing metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects . These factors are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 2-tert-butyl-1,3-thiazole-4-carbaldehyde with piperazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives with various functional groups.
類似化合物との比較
1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride: A salt form of the compound with enhanced solubility.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents, such as sulfathiazole and ritonavir.
Piperazine derivatives: Compounds with similar piperazine rings but different substituents, such as piperazine citrate and piperazine phosphate.
Uniqueness: this compound is unique due to its specific combination of a thiazole ring and a piperazine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
特性
IUPAC Name |
2-tert-butyl-4-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-12(2,3)11-14-10(9-16-11)8-15-6-4-13-5-7-15/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITXSIHDSMSNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


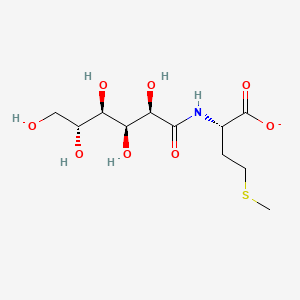
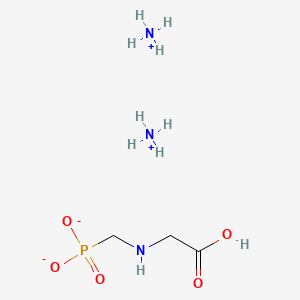
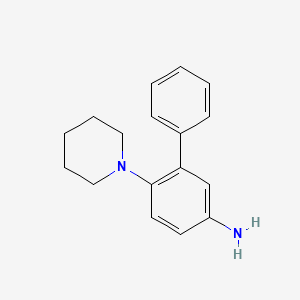
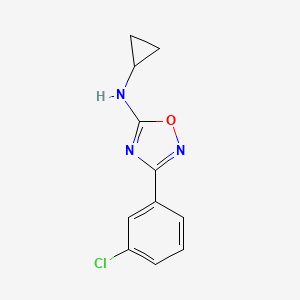
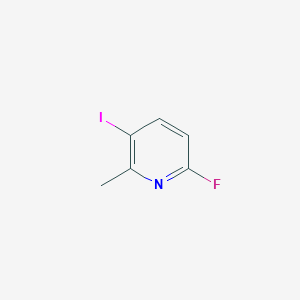
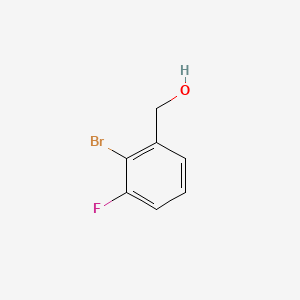
acetate](/img/structure/B1438556.png)
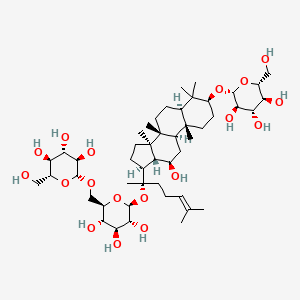
![1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride](/img/structure/B1438558.png)
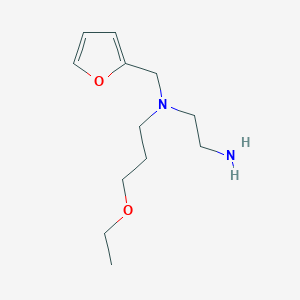
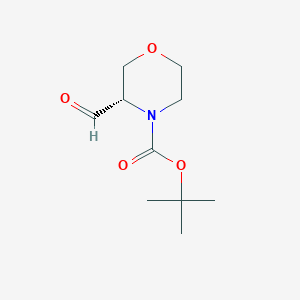
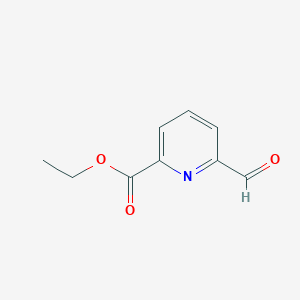
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)
